4-chloro-N-[(1-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1H-pyrazol-3-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-chloro-N-[(1-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1H-pyrazol-3-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a complex organic compound characterized by the presence of multiple pyrazole rings, chloro, and trifluoromethyl groups
Preparation Methods
The synthesis of 4-chloro-N-[(1-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1H-pyrazol-3-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves multiple steps, typically starting with the preparation of the pyrazole rings. The reaction conditions often include the use of chlorinated solvents and specific temperature controls to ensure the proper formation of the desired product . Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of pyrazole rings allows for potential oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N-[(1-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1H-pyrazol-3-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of trifluoromethyl groups enhances its binding affinity and stability within biological systems. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 4-chloro-N-[(1-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1H-pyrazol-3-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide stands out due to its multiple pyrazole rings and the presence of both chloro and trifluoromethyl groups. Similar compounds include:
- 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C16H11Cl2F6N7O2 |
---|---|
Molecular Weight |
518.2 g/mol |
IUPAC Name |
4-chloro-N-[[1-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]pyrazol-3-yl]methyl]-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H11Cl2F6N7O2/c1-29-9(7(17)11(27-29)15(19,20)21)13(32)25-5-6-3-4-31(26-6)14(33)10-8(18)12(16(22,23)24)28-30(10)2/h3-4H,5H2,1-2H3,(H,25,32) |
InChI Key |
JAVFPZPAVSXSQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Cl)C(=O)NCC2=NN(C=C2)C(=O)C3=C(C(=NN3C)C(F)(F)F)Cl |
Origin of Product |
United States |
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